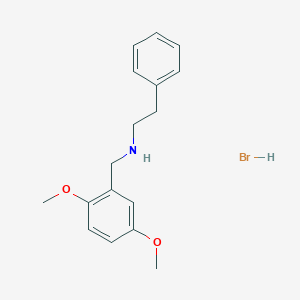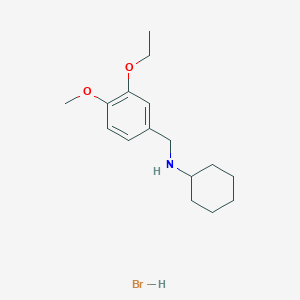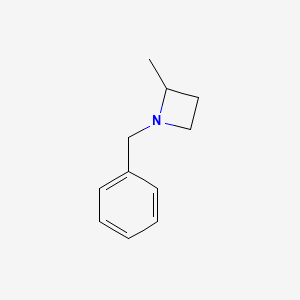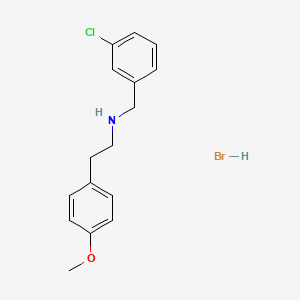
N-(2,4-Dimethoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-Dimethoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide, commonly referred to as “95%”, is a chemical compound with a variety of applications in scientific research. It is a white crystalline solid with a molecular weight of 439.3 g/mol, and is soluble in water, ethanol, and methanol. 95% is mainly used as a reagent in organic synthesis, and has been found to be useful for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules.
Wissenschaftliche Forschungsanwendungen
Neurochemical Pharmacology of Psychoactive Substances
Research has demonstrated that various psychoactive substituted N-benzylphenethylamines, which include derivatives similar to N-(2,4-Dimethoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide, act as high potency agonists at 5-HT2A receptors. These compounds, studied for their potential hallucinogenic activity, showed high affinity and full efficacy at 5-HT2A and 5-HT2C receptors. Their biochemical pharmacology suggests potential for hallucinogenic activity with limited psychostimulant effects (Eshleman et al., 2018).
Metabolism of NBOMe and NBOH Compounds
Studies on the metabolism of NBOMe and NBOH compounds, which are structurally similar to N-(2,4-Dimethoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide, identified cytochrome P450 enzymes (CYP3A4 and CYP2D6) as major enzymes involved. These findings are crucial for understanding drug-drug interactions and potential toxicities associated with these compounds (Nielsen et al., 2017).
In Vitro Metabolism and Analytical Characterization
In vitro studies on similar psychoactive substances revealed extensive metabolism into various metabolites via processes like hydroxylation, O-demethylation, and N-debenzylation. These findings aid in understanding the elimination properties of such compounds and developing methods for abuse screening (Kim et al., 2019); (Zuba et al., 2013).
Potential Cardiotoxicity
Investigations into the cardiotoxic effects of NBOMe compounds, structurally related to N-(2,4-Dimethoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide, revealed their potential in inducing adverse cardiac effects. This includes the prolongation of QT intervals and inhibition of potassium channels, underscoring the risks associated with these substances (Yoon et al., 2019).
Discriminative Stimulus Effects and Abuse Potential
Research on the discriminative stimulus effects of various NBOMe compounds in rodents indicated their potential to induce hallucinogenic properties similar to classic hallucinogens. This highlights their potential for recreational use and abuse (Gatch et al., 2017).
Chemical and Pharmacological Analyses
Analytical and pharmacological studies on NBOMe derivatives provided insights into their chemical properties and interaction with serotonin receptors. These findings are essential for understanding their pharmacological profile and potential for causing severe intoxications (Poklis et al., 2015); (Yoshida et al., 2015).
Legal and Regulatory Perspectives
The placement of certain synthetic phenethylamines, closely related to N-(2,4-Dimethoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide, into Schedule I of the Controlled Substances Act, reflects the regulatory response to the abuse potential and public safety concerns associated with these substances (Federal register, 2016).
Eigenschaften
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)ethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2.BrH/c1-20-16-7-6-14(17(11-16)21-2)12-19-9-8-13-4-3-5-15(18)10-13;/h3-7,10-11,19H,8-9,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGPLQGRYRJSAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCC2=CC(=CC=C2)F)OC.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









amine hydrobromide; 95%](/img/structure/B6352068.png)



amine hydrobromide; 95%](/img/structure/B6352108.png)
